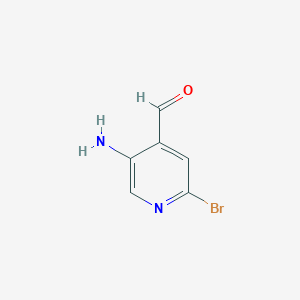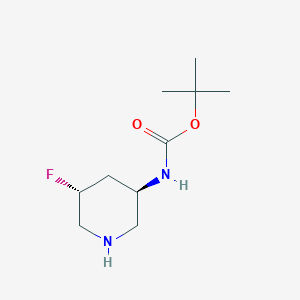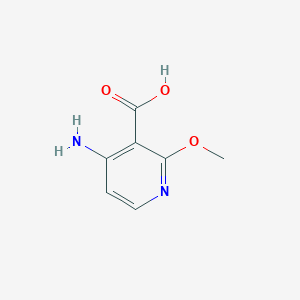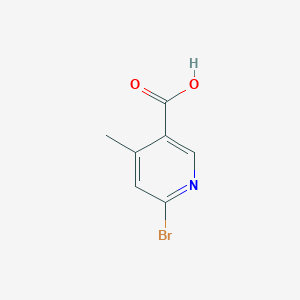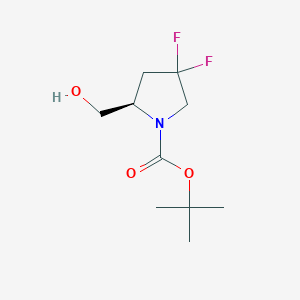![molecular formula C12H17BrClNO2S B1379041 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride CAS No. 1864053-80-4](/img/structure/B1379041.png)
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Overview
Description
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO2S and a molecular weight of 354.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a bromophenyl group attached to a sulfonyl group and a cyclohexan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride typically involves multiple steps, including the formation of the bromophenyl sulfonyl intermediate and its subsequent reaction with cyclohexan-1-amine. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form the carbon-carbon bond between the bromophenyl group and the sulfonyl group.
Amine coupling: The cyclohexan-1-amine is then coupled with the bromophenyl sulfonyl intermediate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSISGQHCLHHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)
![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)
![6-Bromobenzo[C]isoxazole](/img/structure/B1378963.png)
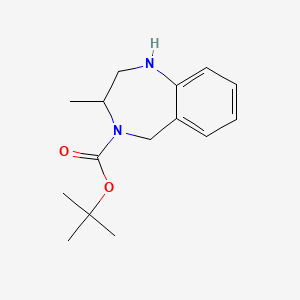

![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)

![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)
![tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate](/img/structure/B1378973.png)
